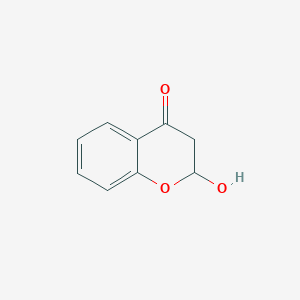![molecular formula C8H8N2O2 B11916797 Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate](/img/structure/B11916797.png)
Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate is a nitrogen-containing heterocyclic compound. It is known for its unique structure, which includes a pyrrole ring fused with another pyrrole ring, forming a bicyclic system. This compound has a molecular formula of C8H8N2O2 and a molecular weight of 164.16 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . The reaction conditions often involve the use of solid alumina and room temperature for the initial steps, with Cs2CO3/DMSO catalyzing the final cyclization step .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.
科学研究应用
Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate has several scientific research applications:
作用机制
The mechanism of action of Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect kinase activity and other signaling pathways .
相似化合物的比较
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused with another heterocyclic ring and exhibit similar biological activities.
Methyl 2-pyrrolecarboxylate: This compound has a similar structure but lacks the fused bicyclic system.
Uniqueness
Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties
属性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC 名称 |
methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C8H8N2O2/c1-12-8(11)6-4-5-2-3-9-7(5)10-6/h2-4,9-10H,1H3 |
InChI 键 |
JYJIWVVBJWMBTJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=C(N1)NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Pyrazolo[4,3-c]quinoline](/img/structure/B11916722.png)

![4-Hydrazinyl-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11916739.png)




![5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B11916772.png)

![1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride](/img/structure/B11916784.png)
![4'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B11916790.png)
![(3aS,4S,6aR)-rel-Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride](/img/structure/B11916791.png)
![4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one](/img/structure/B11916793.png)
